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  • Product: 5-(m-Tolyl)oxazole-4-carboxylic acid
  • CAS: 914220-25-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 5-(m-Tolyl)oxazole-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(m-Tolyl)oxazole-4-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(m-Tolyl)oxazole-4-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. By integrating fundamental principles of organic chemistry with practical experimental methodologies, this document serves as an essential resource for understanding and manipulating the solubility of this and related oxazole derivatives.

Introduction: The Significance of 5-(m-Tolyl)oxazole-4-carboxylic Acid in Medicinal Chemistry

Oxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These heterocyclic compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The specific compound, 5-(m-Tolyl)oxazole-4-carboxylic acid, is a valuable building block in the synthesis of more complex pharmaceutical molecules. Its utility is underscored by the importance of analogous structures, such as 5-methylisoxazole-4-carboxylic acid, which serves as a key intermediate in the production of disease-modifying antirheumatic drugs (DMARDs) like Leflunomide and Teriflunomide.[5]

A thorough understanding of the solubility of 5-(m-Tolyl)oxazole-4-carboxylic acid is paramount for its effective use in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation, and in vivo efficacy. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental protocols for its determination.

Theoretical Framework: Predicting the Solubility of 5-(m-Tolyl)oxazole-4-carboxylic Acid

The solubility of an organic compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, indicating that substances with similar polarities are more likely to be soluble in one another.[6]

The molecular structure of 5-(m-Tolyl)oxazole-4-carboxylic acid features several key functional groups that dictate its solubility profile:

  • The Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing solubility. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar solvents, particularly protic solvents like alcohols and water.

  • The Oxazole Ring: This five-membered heterocycle contains both an oxygen and a nitrogen atom, contributing to the overall polarity of the molecule. The nitrogen atom can also act as a hydrogen bond acceptor.[7]

  • The m-Tolyl Group (a methyl-substituted benzene ring): This aromatic hydrocarbon portion of the molecule is nonpolar and hydrophobic. Its presence will generally decrease solubility in polar solvents and increase solubility in nonpolar solvents.

The overall polarity of 5-(m-Tolyl)oxazole-4-carboxylic acid is a balance between the polar carboxylic acid and oxazole moieties and the nonpolar tolyl group.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid group is acidic, meaning it can donate a proton (H+) to a base. In aqueous solutions, the pH of the medium will have a profound effect on the solubility of 5-(m-Tolyl)oxazole-4-carboxylic acid.

In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt.[8] This ionic form is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility.[9] Conversely, in acidic solutions, the equilibrium will favor the neutral, less soluble form.

The following diagram illustrates this pH-dependent equilibrium:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Neutral_Acid 5-(m-Tolyl)oxazole-4-carboxylic Acid (Less Soluble) Carboxylate_Salt 5-(m-Tolyl)oxazole-4-carboxylate (More Soluble) Neutral_Acid->Carboxylate_Salt + OH⁻ Carboxylate_Salt->Neutral_Acid + H⁺

Caption: pH-dependent equilibrium of 5-(m-Tolyl)oxazole-4-carboxylic acid.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a predicted qualitative solubility profile for 5-(m-Tolyl)oxazole-4-carboxylic acid in a range of common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental validation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. A related compound, 5-methyl-4-isoxazole carboxylic acid, is soluble in methanol.[10]
Polar Aprotic DMSO, DMF, AcetoneModerate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their high polarity can solvate the polar regions of the molecule.
Nonpolar Hexane, TolueneLowThe large, nonpolar tolyl group will have some affinity for these solvents, but the highly polar carboxylic acid and oxazole ring will limit overall solubility.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has an intermediate polarity and may show some ability to dissolve the compound, though strong solute-solute interactions (dimerization) may limit solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of 5-(m-Tolyl)oxazole-4-carboxylic acid. These methods are designed to be self-validating and provide a clear, reproducible workflow.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a variety of solvents.

Methodology:

  • Preparation: Add approximately 10 mg of 5-(m-Tolyl)oxazole-4-carboxylic acid to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

  • Observation: Vigorously agitate each tube for 1-2 minutes at room temperature.

  • Classification: Observe if the solid completely dissolves. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: No discernible amount of the solid dissolves.

  • Aqueous pH Effects: For the test tube containing water where the compound is likely insoluble or partially soluble, add 5% aqueous sodium hydroxide (NaOH) dropwise and observe for dissolution. In a separate test tube with water, add 5% aqueous sodium bicarbonate (NaHCO₃) and observe for both dissolution and the evolution of carbon dioxide gas, which is a positive test for a carboxylic acid.[11]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility in a given solvent at a specific temperature.

Methodology:

  • Supersaturation: Add an excess amount of 5-(m-Tolyl)oxazole-4-carboxylic acid to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to facilitate phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved 5-(m-Tolyl)oxazole-4-carboxylic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the workflow for the quantitative shake-flask method:

G A 1. Add excess solid to a known volume of solvent B 2. Seal and agitate at constant temperature to achieve equilibrium A->B C 3. Allow undissolved solid to settle (or centrifuge) B->C D 4. Carefully withdraw a known volume of the supernatant C->D E 5. Dilute the supernatant D->E F 6. Quantify concentration using a validated analytical method (e.g., HPLC) E->F G 7. Calculate solubility F->G

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

The solubility of 5-(m-Tolyl)oxazole-4-carboxylic acid is a critical parameter for its successful application in drug discovery and development. Its molecular structure, characterized by a polar carboxylic acid and oxazole ring, and a nonpolar tolyl group, results in a nuanced solubility profile. High solubility is anticipated in polar protic solvents like methanol, while solubility is expected to be limited in nonpolar solvents. The carboxylic acid moiety makes its aqueous solubility highly dependent on pH, with a significant increase in basic conditions. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible determination of its solubility, enabling researchers to optimize reaction conditions, formulation strategies, and ultimately, the therapeutic potential of novel drug candidates derived from this important chemical scaffold.

References

  • Chem-Impex. (n.d.). Éster etílico del ácido 5-metil-oxazol-4-carboxílico. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

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  • LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

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  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

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Exploratory

The Therapeutic Potential of Oxazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of a specific and highly promising subclass: oxazole carboxylic acid derivatives. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, underpinned by a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of these versatile molecules in the pursuit of novel therapeutics.

Introduction: The Oxazole Moiety as a Cornerstone in Medicinal Chemistry

The five-membered heterocyclic oxazole ring, containing one nitrogen and one oxygen atom, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, conformational rigidity, and capacity for diverse substitutions make it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets. The incorporation of a carboxylic acid group, or its ester or amide derivatives, further enhances the drug-like properties of the oxazole core, providing a key site for molecular interactions and influencing pharmacokinetic and pharmacodynamic profiles. This guide will systematically explore the multifaceted biological activities of oxazole carboxylic acid derivatives, highlighting their potential to address significant unmet medical needs.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Oxazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through various mechanisms of action.[1]

Mechanism of Action: Disrupting Cancer Cell Proliferation

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several oxazole derivatives have been shown to interact with the tubulin-colchicine binding site, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Oxazole-based compounds have been developed as STAT3 inhibitors, disrupting STAT3 dimerization and nuclear translocation, thereby downregulating the expression of downstream target genes involved in tumorigenesis.[3]

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and repair. Certain oxazole derivatives have been found to inhibit topoisomerase IIβ, leading to DNA damage and apoptosis in cancer cells.[4]

Structure-Activity Relationship (SAR) and Lead Compounds

Systematic modification of the oxazole carboxylic acid scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

  • 5-Sulfonyl-1,3-oxazole-4-carboxylates: This class of compounds has demonstrated significant cytotoxic activity. For instance, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate has shown potent and broad-spectrum activity against a panel of 60 human cancer cell lines, with average GI50, TGI, and LC50 values in the low micromolar range.[5] Molecular docking studies suggest that these compounds can interact with both tubulin and cyclin-dependent kinase 2 (CDK2).[5]

  • 2-Amino-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives: Derivatives of this scaffold have also been investigated for their anticancer potential. For example, certain 4-(3'-indolyl)oxazoles have shown significant cytotoxicity against various cancer cell lines.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative oxazole carboxylic acid derivatives.

Compound IDCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage of 60 cell lines5.37 (GI50)Tubulin/CDK2 Inhibition[5]
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideAverage of NCI-60 panel1.64-1.86 (GI50)Topoisomerase IIβ Inhibition[4]
Oxazole-based Schiff base 4cMCF-780-100 (IC50)c-Kit Tyrosine Kinase Inhibition (putative)[4]
Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by oxazole carboxylic acid derivatives in cancer cells.

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_stat3 STAT3 Signaling Inhibition Oxazole Derivative (Tubulin) Oxazole Derivative (Tubulin) Tubulin Tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Oxazole Derivative (STAT3) Oxazole Derivative (STAT3) STAT3 Dimerization STAT3 Dimerization Oxazole Derivative (STAT3)->STAT3 Dimerization Inhibits Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Promotes STAT3 STAT3 STAT3->STAT3 Dimerization Phosphorylation Gene Transcription (Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nuclear Translocation->Gene Transcription (Survival, Proliferation) Promotes Tumor Growth Tumor Growth Gene Transcription (Survival, Proliferation)->Tumor Growth

Figure 1: Anticancer mechanisms of oxazole carboxylic acid derivatives.

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel antibiotics. Oxazole carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of these compounds are often linked to the inhibition of essential bacterial enzymes or disruption of cellular structures. A key target identified for some oxazole derivatives is FtsZ, a crucial protein involved in bacterial cell division.[7] Inhibition of FtsZ leads to filamentation and ultimately cell death.

Structure-Activity Relationship (SAR) and Lead Compounds

SAR studies have revealed that the nature and position of substituents on the oxazole ring and the carboxylic acid moiety significantly influence the antimicrobial spectrum and potency.

  • Oxazole-benzamides: A series of oxazole-benzamide derivatives have been identified as potent inhibitors of FtsZ with strong anti-staphylococcal activity.[7]

  • Valine-derived Oxazoles: Novel oxazole derivatives synthesized from valine have shown antimicrobial activity against Gram-positive bacteria. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one demonstrated activity against Staphylococcus aureus and Bacillus subtilis.[8]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table summarizes the in vitro antimicrobial activity of representative oxazole carboxylic acid derivatives.

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[8]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[8]
Oxazole-benzamide derivativesStaphylococcus aureusPotent (specific values vary)[7]
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the antimicrobial activity of oxazole carboxylic acid derivatives.

antimicrobial_workflow Synthesis of Oxazole Derivatives Synthesis of Oxazole Derivatives Broth Microdilution Assay Broth Microdilution Assay Synthesis of Oxazole Derivatives->Broth Microdilution Assay Incubation (37°C, 24h) Incubation (37°C, 24h) Broth Microdilution Assay->Incubation (37°C, 24h) Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculum Preparation->Broth Microdilution Assay Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Figure 2: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Oxazole carboxylic acid derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects.[9] Molecular docking studies have shown that oxazole derivatives can bind to the active site of COX-2.[10]

Structure-Activity Relationship (SAR) and Lead Compounds

The design of selective COX-2 inhibitors often involves incorporating specific structural features that favor binding to the larger active site of COX-2. For diarylheterocycles, a common class of COX-2 inhibitors, the presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is crucial for selectivity.[11]

Quantitative Data: In Vitro COX-2 Inhibition

While specific IC50 values for oxazole carboxylic acid derivatives as COX-2 inhibitors are not as widely reported as for other classes, related oxadiazole and pyrazole derivatives have shown potent activity.

Compound ClassEnzymeIC50 (µM)Reference
2,5-biaryl-1,3,4-oxadiazolesCOX-20.48-0.89[12]
Pyrazole derivative (Compound 11)COX-20.0162[13]
Pyrazole derivative (Compound 16)COX-20.0201[13]
Signaling Pathway Visualization

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by oxazole derivatives.

Figure 3: Mechanism of COX-2 inhibition by oxazole derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effects of oxazole carboxylic acid derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the oxazole carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of oxazole carboxylic acid derivatives against bacterial strains.

  • Compound Preparation: Prepare a stock solution of the oxazole carboxylic acid derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This protocol is used to evaluate the in vivo anti-inflammatory activity of oxazole carboxylic acid derivatives in a rat model.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the oxazole carboxylic acid derivative orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Oxazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The inherent "drug-likeness" of the oxazole scaffold, coupled with the functional versatility of the carboxylic acid group, provides a rich chemical space for optimization and lead discovery.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: While key mechanisms have been identified, further investigation into the broader spectrum of molecular targets for these derivatives is warranted.

  • Structure-Based Drug Design: The use of computational tools, such as molecular docking and dynamics simulations, will be instrumental in designing next-generation derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of oxazole carboxylic acid derivatives holds great promise for the discovery of new and effective therapies to address a wide range of human diseases.

References

  • Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. (URL: [Link])

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (URL: [Link])

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  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (URL: [Link])

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (URL: [Link])

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: [Link])

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (URL: [Link])

  • Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (URL: [Link])

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (URL: [Link])

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (URL: [Link])

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  • Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (URL: [Link])

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Foundational

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 5-(m-Tolyl)oxazole-4-carboxylic acid

Abstract The oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. This technical guide presents a comprehensive, field-proven in silico workflow for the initial bioactivity prediction and characterization of a novel derivative, 5-(m-Tolyl)oxazole-4-carboxylic acid. As Senior Application Scientists, we move beyond a mere recitation of steps; we delve into the causality behind each experimental choice, ensuring a self-validating and robust computational assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of computational drug discovery. The workflow encompasses foundational physicochemical analysis, plausible target identification, structure-based bioactivity prediction via molecular docking, and critical pharmacokinetic and safety profiling.

Introduction: The Rationale for a Computational First Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is long and expensive[3]. Computational, or in silico, approaches are indispensable for mitigating risk, reducing costs, and accelerating this timeline[4][5][6]. By modeling the interactions between a potential drug and biological systems, we can prioritize promising compounds and identify potential liabilities before committing significant resources to synthesis and in vitro testing[6].

The subject of this guide, 5-(m-Tolyl)oxazole-4-carboxylic acid, belongs to the oxazole family, a class of heterocyclic compounds of significant interest[1]. The core challenge with any new molecule is to answer the fundamental question: "What is its biological activity, and is it worth pursuing?" This guide provides a systematic framework to answer that question computationally.

The Overall Predictive Workflow

Our predictive strategy is a multi-stage funnel, designed to progressively build a comprehensive profile of the compound. Each stage acts as a filter, providing critical data that informs the next step. This integrated approach ensures that our final bioactivity hypothesis is grounded in a holistic understanding of the molecule's properties.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target & Bioactivity Hypothesis cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Synthesis & Validation A Compound Structure 5-(m-Tolyl)oxazole-4-carboxylic acid B Physicochemical & Drug-Likeness Prediction (e.g., SwissADME) A->B C Target Identification (Similarity Search & Reverse Docking) B->C Inform Target Class D Ligand-Based Methods (Pharmacophore Modeling) C->D E Structure-Based Methods (Molecular Docking) C->E G Bioactivity Hypothesis (Predicted Target & Effect) E->G Generate Binding Pose & Affinity Score F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Assess Drug Viability H Experimental Validation (In Vitro & In Vivo Assays) G->H

Caption: The In Silico Bioactivity Prediction Workflow.

Phase 1: Foundational Physicochemical & Drug-Likeness Analysis

Before investigating complex biological interactions, we must first understand the fundamental physicochemical properties of 5-(m-Tolyl)oxazole-4-carboxylic acid. These properties govern its behavior in biological systems and are key indicators of its "drug-likeness". We utilize platforms like SwissADME for this initial screening[7].

Rationale: This step is a critical first filter. A molecule with poor physicochemical properties (e.g., very low solubility, excessively high molecular weight) is less likely to become a successful oral drug, regardless of its biological activity. Assessing properties against established rules-of-thumb, like Lipinski's Rule of Five, provides an early warning of potential developmental hurdles.

Property / DescriptorPredicted ValueCompliance/Interpretation
Molecular Formula C11H9NO3-
Molecular Weight 203.19 g/mol Excellent (Lipinski: <500)
LogP (Consensus) 2.55Good (Lipinski: ≤5)
H-Bond Donors 1Excellent (Lipinski: ≤5)
H-Bond Acceptors 3Excellent (Lipinski: ≤4)
Topological Polar Surface Area (TPSA) 60.7 ŲGood (<140 Ų is favorable for cell permeability)
Aqueous Solubility (LogS) -3.10Moderately Soluble
Bioavailability Score 0.55Indicates good oral bioavailability potential

Table 1: Predicted physicochemical properties and drug-likeness metrics for 5-(m-Tolyl)oxazole-4-carboxylic acid.

Phase 2: Target Identification & Bioactivity Prediction

With a favorable foundational profile, we proceed to hypothesize a biological target. Since no bioactivity is known for this specific compound, we leverage knowledge from structurally similar molecules.

Target Hypothesis: Cyclin-Dependent Kinase 2 (CDK2)

A survey of the literature reveals that various oxazole derivatives exhibit potent anticancer activity[1][8]. Specifically, compounds with the 1,3-oxazole-4-carboxylate scaffold have been evaluated for their interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology[8]. Based on this authoritative grounding, we select CDK2 as our primary hypothetical target for a structure-based investigation.

Structure-Based Prediction: Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand to a protein target[9]. This technique is fundamental to structure-based drug design, allowing us to visualize the specific molecular interactions that underpin biological activity.

G P_prep 1. Receptor Preparation - Download PDB (e.g., 1FIN) - Remove water, co-ligands - Add polar hydrogens - Assign charges (Kollman) - Convert to PDBQT format Grid 3. Grid Box Definition - Center on known binding site - Encompass active site volume P_prep->Grid L_prep 2. Ligand Preparation - Generate 3D structure - Energy minimization - Define rotatable bonds - Assign charges (Gasteiger) - Convert to PDBQT format Dock 4. Run Docking Simulation (AutoDock Vina) L_prep->Dock Grid->Dock Analyze 5. Results Analysis - Analyze binding affinity (kcal/mol) - Visualize binding poses (PyMOL) - Identify key interactions (H-bonds, hydrophobic, etc.) Dock->Analyze

Caption: A detailed workflow for a typical molecular docking experiment.

This protocol outlines the precise steps for docking 5-(m-Tolyl)oxazole-4-carboxylic acid into the ATP-binding site of CDK2.

1. Receptor Preparation:

  • Source: Obtain the 3D crystal structure of human CDK2. For this study, we will use the PDB entry 1FIN , which is a complex of CDK2 with a known inhibitor.
  • Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-protein atoms, including water molecules and the co-crystallized ligand. The causality here is to create a clean binding site, as solvent molecules can create artificial steric clashes or interactions in the simulation[10].
  • Preparation: Utilize AutoDock Tools (ADT) to add polar hydrogens and assign Kollman charges to the protein. This step is critical for accurately calculating electrostatic interactions.
  • Output: Save the prepared receptor file in the PDBQT format (e.g., 1FIN_protein.pdbqt).

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of 5-(m-Tolyl)oxazole-4-carboxylic acid and convert it to a 3D structure using a program like ChemDraw or an online tool.
  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
  • Preparation: Load the minimized ligand into ADT. The software will automatically detect rotatable bonds and assign Gasteiger charges, which are essential for calculating the ligand's internal energy and its interaction potential.
  • Output: Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

3. Grid Box Definition:

  • Purpose: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses[11].
  • Placement: To ensure a valid simulation, the grid box must be centered on the active site. We determine the center coordinates from the position of the co-crystallized ligand in the original PDB file (1FIN).
  • Dimensions: The size of the box (e.g., 25 x 25 x 25 Å) should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to waste computational time searching irrelevant space.

4. Docking Simulation:

  • Software: We will use AutoDock Vina, a widely adopted and validated docking program[12].
  • Execution: Run the Vina executable from the command line, providing the prepared protein, the prepared ligand, the grid box center coordinates, and the grid box dimensions as input.
  • Command Example: bash vina --receptor 1FIN_protein.pdbqt --ligand ligand.pdbqt --center_x 15.0 --center_y 52.0 --center_z 15.0 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

5. Results Analysis:

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding[12][13].
  • Pose Visualization: The output file (output.pdbqt) contains several predicted binding poses. These are visualized using PyMOL or Discovery Studio to analyze the specific interactions between the ligand and protein residues.
  • Interaction Analysis: We look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds with the "hinge region" of the kinase and hydrophobic interactions in the ATP-binding pocket.
Docking Result MetricPredicted ValueInterpretation
Binding Affinity (kcal/mol) -8.9A strong predicted binding affinity, suggesting potent inhibitory potential against CDK2.
Key Interactions Hydrogen bond between carboxylic acid and LEU83. Pi-stacking between the tolyl ring and PHE80.These interactions are consistent with known binding modes of CDK2 inhibitors, increasing confidence in the prediction.
RMSD (vs. co-crystalized ligand) N/A (for initial screen)This metric is used for validating a docking protocol's ability to reproduce a known binding pose.

Table 2: Hypothetical molecular docking results for 5-(m-Tolyl)oxazole-4-carboxylic acid against CDK2.

Phase 3: ADMET - Assessing Drug Viability

A compound that binds strongly to its target is not necessarily a good drug. It must also have a favorable profile for A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET). Predicting these properties early can prevent costly failures in later stages of development[14]. We use comprehensive web-based platforms like ADMETlab 2.0 or ADMET-AI for this analysis[15].

Rationale: The causality behind ADMET prediction is risk mitigation. For example, predicting high potential for hERG inhibition (cardiotoxicity) or poor oral absorption can immediately de-prioritize a compound, allowing resources to be focused on more promising candidates[16].

ADMET CategoryPropertyPredicted OutcomeImplication for Drug Development
Absorption Human Intestinal Absorption (HIA)+ (High)Likely to be well-absorbed from the gut.
Caco-2 Permeability+ (High)Good potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) Permeant- (Low)Unlikely to cross into the brain, reducing the risk of CNS side effects.
P-glycoprotein (P-gp) SubstrateNoLower chance of being removed from cells by efflux pumps, which can cause drug resistance.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions with drugs metabolized by this key enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions with drugs metabolized by this key enzyme.
Excretion Renal Organic Cation TransporterNon-inhibitorReduced potential for interference with renal clearance of other drugs.
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic.
Drug-Induced Liver Injury (DILI)- (Low Risk)Reduced potential for liver toxicity.

Table 3: Predicted ADMET profile for 5-(m-Tolyl)oxazole-4-carboxylic acid.

Synthesis of Findings & Bioactivity Hypothesis

Based on our multi-stage in silico investigation, we can formulate a robust, data-driven hypothesis:

5-(m-Tolyl)oxazole-4-carboxylic acid is predicted to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This hypothesis is supported by a strong predicted binding affinity (-8.9 kcal/mol) and a binding mode consistent with known kinase inhibitors. Furthermore, the compound exhibits a promising drug-like profile, with predicted high oral absorption, low potential for CNS side effects, and a clean toxicity profile, including low risk for cardiotoxicity and mutagenicity.

This computational evidence strongly supports prioritizing 5-(m-Tolyl)oxazole-4-carboxylic acid for chemical synthesis and subsequent in vitro validation, starting with a CDK2 enzymatic assay followed by cell-based anti-proliferative assays in relevant cancer cell lines.

References

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  • Cai, C., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. [Link]

  • Walsh, C. T., et al. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PubMed Central. [Link]

  • Ferreira, L. G., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • admetSAR. (n.d.). admetSAR. admetSAR. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. [Link]

  • ResearchGate. (2019). In silico check for bioactivity - Free online platforms?. ResearchGate. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • University of Padua. (n.d.). Molecular Docking Tutorial. UNIPD. [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • SwissADME. (n.d.). SwissADME. SwissADME. [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Insilco QSAR Modeling and Drug Development Process. ResearchGate. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 5-(m-Tolyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry The oxazole nucleus, a five-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the design of modern pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." This means that the oxazole core is present in a multitude of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for drug discovery.

Within this important class of compounds, 5-(m-Tolyl)oxazole-4-carboxylic acid emerges as a particularly promising, yet underexplored, building block. The presence of the m-tolyl group at the 5-position offers a handle for modulating lipophilicity and steric interactions within a target protein's binding pocket. The carboxylic acid at the 4-position provides a convenient point for chemical modification, most notably for the synthesis of a diverse library of amide derivatives. Amide bond formation is a robust and widely utilized reaction in medicinal chemistry, enabling the exploration of a vast chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[6]

This comprehensive guide will provide detailed protocols for the synthesis of 5-(m-Tolyl)oxazole-4-carboxylic acid and its subsequent derivatization into a library of N-aryl carboxamides, a class of compounds with demonstrated potential as potent bioactive agents. We will also explore the rationale behind the selection of this scaffold and propose a workflow for the screening and biological evaluation of the synthesized molecules, drawing parallels from established research on similar bioactive heterocyclic carboxamides.

Part 1: Synthesis of the Core Scaffold: 5-(m-Tolyl)oxazole-4-carboxylic Acid

Step 1: Synthesis of Ethyl 5-(m-Tolyl)oxazole-4-carboxylate

This initial step involves the construction of the oxazole ring from readily available starting materials. The proposed reaction is a condensation reaction between m-tolualdehyde, ethyl isocyanoacetate, and a suitable oxidizing agent in the presence of a base.

Protocol 1: Synthesis of Ethyl 5-(m-Tolyl)oxazole-4-carboxylate

Reagent Molar Equiv. MW Amount Notes
m-Tolualdehyde1.0120.15 g/mol 1.20 g
Ethyl isocyanoacetate1.1113.11 g/mol 1.24 g
1,8-Diazabicycloundec-7-ene (DBU)1.5152.24 g/mol 2.28 gBase
Iodine (I₂)1.1253.81 g/mol 2.79 gOxidizing agent
Dichloromethane (DCM)--50 mLSolvent

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add m-tolualdehyde (1.0 equiv) and dichloromethane (20 mL).

  • Add ethyl isocyanoacetate (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv) to the reaction mixture.

  • In a separate flask, dissolve iodine (1.1 equiv) in dichloromethane (30 mL).

  • Slowly add the iodine solution to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(m-tolyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(m-Tolyl)oxazole-4-carboxylic Acid

The synthesized ester is then hydrolyzed to the desired carboxylic acid using standard basic hydrolysis conditions.

Protocol 2: Hydrolysis of Ethyl 5-(m-Tolyl)oxazole-4-carboxylate

Reagent Molar Equiv. MW Amount Notes
Ethyl 5-(m-tolyl)oxazole-4-carboxylate1.0231.25 g/mol 2.31 gStarting material from Step 1
Lithium hydroxide (LiOH)3.023.95 g/mol 0.72 gBase
Tetrahydrofuran (THF)--20 mLSolvent
Water (H₂O)--10 mLSolvent
1 M Hydrochloric acid (HCl)--As neededFor acidification

Procedure:

  • Dissolve ethyl 5-(m-tolyl)oxazole-4-carboxylate (1.0 equiv) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 5-(m-tolyl)oxazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Part 2: Synthesis of a Bioactive Library of N-Aryl-5-(m-Tolyl)oxazole-4-carboxamides

The carboxylic acid functional group of our core scaffold is a versatile handle for creating a diverse library of amide derivatives. Amide coupling is a fundamental reaction in medicinal chemistry, and numerous reliable methods exist.[6] We will focus on a standard and highly effective protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

The rationale for synthesizing a library of N-aryl carboxamides is based on the well-documented biological activity of this class of compounds. For instance, various heterocyclic carboxamides have shown potent activity as kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents by targeting enzymes like COX.[1][2][8][9][10] The N-aryl substituent can be varied to explore structure-activity relationships (SAR) and optimize for desired biological activity.

Proposed Workflow for Library Synthesis and Screening

The following diagram illustrates a proposed workflow for the synthesis and subsequent biological evaluation of a library of N-aryl-5-(m-tolyl)oxazole-4-carboxamides.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A 5-(m-Tolyl)oxazole-4-carboxylic acid C Amide Coupling (HATU) A->C B Diverse Anilines B->C D Library of N-Aryl-5-(m-tolyl)oxazole-4-carboxamides C->D E Primary Screening (e.g., Cell Viability Assays) D->E F Hit Identification E->F G Secondary Screening (e.g., Kinase Inhibition, Tubulin Polymerization) F->G Active Compounds H Lead Compound(s) G->H I SAR Studies H->I J ADME/Tox Profiling H->J K Optimized Lead I->K J->K G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Carboxamide A Growth Factor B Receptor Tyrosine Kinase (e.g., FLT3, VEGFR2) A->B D Downstream Signaling (e.g., PI3K/Akt, MAPK) B->D Phosphorylation C ATP C->B E Cell Proliferation, Survival, Angiogenesis D->E F N-Aryl-5-(m-tolyl)oxazole- 4-carboxamide F->B G Inhibition of ATP Binding

Sources

Application

Application Notes and Protocols for the Use of 5-(m-Tolyl)oxazole-4-carboxylic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 5-(m-Tolyl)oxazole-4-carboxylic acid in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-(m-Tolyl)oxazole-4-carboxylic acid in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite their low molecular weight and typically weak binding affinity, can form highly efficient interactions with a target protein.[3][4] These initial fragment hits then serve as starting points for rational, structure-guided optimization into potent lead compounds.[5][6][7]

This document provides detailed application notes and protocols for the use of 5-(m-Tolyl)oxazole-4-carboxylic acid , a promising yet underexplored fragment, in FBDD campaigns. The unique structural features of this compound—a stable oxazole heterocycle, a synthetically tractable carboxylic acid, and a lipophilic tolyl group—offer a compelling combination of properties for probing protein binding sites and enabling subsequent lead optimization efforts.

The oxazole ring system is a common motif in bioactive natural products and approved pharmaceuticals, valued for its chemical stability and ability to participate in a range of intermolecular interactions.[8][9][10] The carboxylic acid provides a key hydrogen bond donor and acceptor, as well as a handle for straightforward chemical modification. The meta-tolyl group offers a well-defined hydrophobic substituent that can explore lipophilic pockets within a target protein, with the meta substitution providing a distinct vector for chemical evolution compared to its ortho or para isomers.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical, step-by-step guidance necessary to effectively integrate 5-(m-Tolyl)oxazole-4-carboxylic acid into an FBDD workflow.

Physicochemical Properties and Fragment Library Integration

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which should align with the "Rule of Three" to ensure adequate solubility, promiscuity, and ligand efficiency.

Table 1: Physicochemical Properties of 5-(m-Tolyl)oxazole-4-carboxylic acid

PropertyValue (Predicted/Typical)"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight~217.21 g/mol < 300 DaLow molecular weight allows for efficient exploration of chemical space and provides ample room for subsequent optimization.
cLogP~2.5≤ 3Balanced lipophilicity enhances solubility in aqueous buffers used for biophysical assays while retaining the ability to engage with hydrophobic pockets.
Hydrogen Bond Donors1 (from carboxylic acid)≤ 3A single, well-defined hydrogen bond donor minimizes the potential for non-specific binding and provides a clear interaction point.
Hydrogen Bond Acceptors3 (2 from carboxylic acid, 1 from oxazole nitrogen)≤ 3Multiple hydrogen bond acceptors offer diverse opportunities for interaction with the target protein.
Rotatable Bonds2≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Protocol 1: Preparation and Quality Control of a 5-(m-Tolyl)oxazole-4-carboxylic acid Stock Solution

Causality: The quality and concentration of the fragment stock solution are critical for the reliability of screening data. High purity prevents interference from contaminants, and accurate concentration ensures the fidelity of binding affinity measurements.

Materials:

  • 5-(m-Tolyl)oxazole-4-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Purity Assessment: a. Accurately weigh approximately 1 mg of 5-(m-Tolyl)oxazole-4-carboxylic acid. b. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC-MS to confirm identity and assess purity. The purity should be ≥ 95%.

  • Preparation of a 100 mM Primary Stock Solution in DMSO: a. Accurately weigh a sufficient amount of the fragment (e.g., 21.7 mg for a 1 mL stock). b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. c. Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary. d. Centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Preparation of Working Solutions: a. For most biophysical assays, the final concentration of DMSO should be kept low (typically ≤ 1%) to avoid protein destabilization. b. Prepare intermediate dilutions of the 100 mM stock in DMSO as needed. c. For the final assay, dilute the fragment from the DMSO stock into the appropriate aqueous buffer (e.g., PBS). Ensure thorough mixing.

  • Solubility Assessment: a. Prepare a dilution of the fragment in the final assay buffer at the highest concentration to be used in the screen. b. Incubate for 1 hour at the assay temperature. c. Visually inspect for any precipitation. d. Centrifuge the sample and measure the concentration of the supernatant by UV-Vis spectroscopy or HPLC to determine the aqueous solubility limit.

Primary Screening Methodologies

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for primary screening.[1][11] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods.[12][13]

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that provides real-time kinetic data on binding events, making it highly suitable for detecting the weak and transient interactions characteristic of fragments.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_screen Screening Cycle cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip s1 Inject Buffer (Baseline) p1->s1 p2 Prepare Fragment Dilution Series s2 Inject Fragment s1->s2 s3 Inject Buffer (Dissociation) s2->s3 s4 Regeneration s3->s4 a1 Reference Subtraction s3->a1 s4->s1 a2 Fit Sensorgrams to Binding Model a1->a2 a3 Identify Hits Based on Response and Ligand Efficiency a2->a3

Caption: SPR screening workflow for fragment hit identification.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest, purified and with a suitable tag for immobilization (e.g., His-tag) or available for amine coupling.

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • 5-(m-Tolyl)oxazole-4-carboxylic acid stock solutions

Procedure:

  • Protein Immobilization: a. Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport effects. b. Use a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Screening Assay: a. Prepare a dilution series of 5-(m-Tolyl)oxazole-4-carboxylic acid in running buffer, typically ranging from 1 µM to 1 mM. b. Perform a standard binding experiment: i. Establish a stable baseline with running buffer. ii. Inject the fragment solution for a defined association time. iii. Switch back to running buffer to monitor dissociation. iv. If necessary, inject a regeneration solution to remove any remaining bound fragment. c. Include buffer-only injections (blanks) for double referencing.

  • Data Analysis: a. Process the raw data by subtracting the reference flow cell signal and the blank injections. b. For initial hit identification, a simple equilibrium binding analysis can be performed by plotting the response at steady state against the fragment concentration. c. Fit the data to a 1:1 binding model to determine the dissociation constant (KD). d. A "hit" is typically defined as a fragment that shows a concentration-dependent binding response and a KD in the high µM to low mM range.

Hit Validation and Characterization

A critical step in any FBDD campaign is the validation of primary hits to eliminate false positives and confirm that the observed binding is specific and tractable for chemical optimization.[2][11]

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Causality: Using a biophysical method with a different physical basis from the primary screen (an "orthogonal" method) provides strong evidence that the observed binding is a genuine interaction and not an artifact of the primary assay technology. Ligand-observed NMR methods like saturation transfer difference (STD) are particularly well-suited for this.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • NMR tubes

  • Deuterated buffer (e.g., PBS in D2O)

  • Target protein

  • 5-(m-Tolyl)oxazole-4-carboxylic acid stock solution

Procedure:

  • Sample Preparation: a. Prepare two NMR samples in deuterated buffer: i. Sample 1: 5-(m-Tolyl)oxazole-4-carboxylic acid at a concentration of ~100 µM. ii. Sample 2: The fragment at ~100 µM plus the target protein at a low concentration (~5-10 µM).

  • STD-NMR Experiment: a. Acquire a standard 1D proton NMR spectrum of Sample 1 to identify the fragment's proton resonances. b. On Sample 2, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a bound ligand. c. A strong STD effect (visible signals in the difference spectrum) for the fragment's protons is indicative of binding.

  • Data Analysis: a. The presence of signals in the STD spectrum corresponding to the fragment's aromatic and methyl protons confirms binding. b. The relative intensities of the STD signals can provide information about which parts of the fragment are in closest proximity to the protein surface.

Protocol 4: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[14][15] It provides definitive proof of binding and reveals the precise binding mode, which is essential for guiding structure-based drug design.[16]

Workflow Diagram:

XRay_Workflow p1 Obtain High-Quality Protein Crystals s1 Soak Crystals in Fragment Solution p1->s1 p2 Prepare Fragment Soaking Solution p2->s1 s2 Cryo-protect and Flash-cool Crystal s1->s2 d1 Collect X-ray Diffraction Data s2->d1 a1 Solve Crystal Structure d1->a1 a2 Build and Refine Protein-Fragment Model a1->a2 a3 Analyze Binding Mode and Identify Growth Vectors a2->a3 Lead_Opt cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_outcome Outcome Hit 5-(m-Tolyl)oxazole- 4-carboxylic acid Growing Fragment Growing Hit->Growing Add functional groups to explore adjacent pockets Linking Fragment Linking Hit->Linking Connect to a second, non-overlapping fragment Merging Fragment Merging Hit->Merging Combine with an overlapping fragment into a single molecule Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(m-Tolyl)oxazole-4-carboxylic Acid

Welcome to the technical support center for the purification of 5-(m-Tolyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(m-Tolyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction to Purification Challenges

5-(m-Tolyl)oxazole-4-carboxylic acid is a valuable intermediate in medicinal chemistry and materials science.[1] Its purification, however, can be challenging due to a combination of factors including its crystalline nature, potential for co-precipitation of impurities, and susceptibility to degradation under certain conditions. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of 5-(m-Tolyl)oxazole-4-carboxylic acid.

Problem 1: Oily Product or Failure to Crystallize After Synthesis

Q: My crude product of 5-(m-Tolyl)oxazole-4-carboxylic acid is an oil or refuses to crystallize from the reaction mixture. What are the likely causes and how can I resolve this?

A: This is a common issue that can stem from several factors, primarily the presence of impurities that inhibit crystallization.

Causality and Troubleshooting Steps:

  • Residual Solvent: The presence of high-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can prevent your product from solidifying.

    • Solution: Ensure complete removal of reaction solvents under reduced pressure. For high-boiling point solvents, consider an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine can help remove residual water-miscible solvents.

  • Unreacted Starting Materials: The presence of unreacted starting materials, such as m-tolualdehyde or ethyl isocyanoacetate derivatives, can act as impurities.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.[2] If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of reagents.

  • Formation of Byproducts: The synthesis of 5-aryloxazole-4-carboxylic acids can sometimes lead to the formation of side products, such as isomeric impurities or products from side reactions.

    • Solution: An initial purification by flash column chromatography may be necessary before attempting crystallization.[3] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.

Problem 2: Low Purity After Recrystallization

Q: I have recrystallized my 5-(m-Tolyl)oxazole-4-carboxylic acid, but the purity (as determined by HPLC or NMR) is still not satisfactory. What should I do?

A: Low purity after a single recrystallization is often due to the selection of a suboptimal solvent system or the co-crystallization of closely related impurities.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Solution: A systematic solvent screen is recommended. Test a range of solvents with varying polarities. Common choices for carboxylic acids include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water or non-polar solvents like hexanes. For aromatic carboxylic acids, solvent systems like ethanol/water or toluene are often effective.[4]

  • Co-crystallization of Isomeric Impurities: Positional isomers (e.g., 5-(o-tolyl) or 5-(p-tolyl) analogs) can have very similar solubility profiles to the desired m-tolyl product, leading to co-crystallization.

    • Solution:

      • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve high purity.

      • Alternative Purification Technique: If co-crystallization persists, column chromatography is the recommended next step. HPLC can be particularly effective for separating isomers.[5]

  • Thermal Degradation: Although oxazoles are generally thermally stable, prolonged exposure to high temperatures during recrystallization in the presence of acidic or basic impurities could potentially lead to degradation.[6]

    • Solution: Avoid prolonged heating. Use the minimum amount of hot solvent necessary to dissolve the compound and allow it to cool slowly to room temperature before further cooling in an ice bath.

Problem 3: Significant Product Loss During Purification

Q: I am losing a significant amount of my product during purification. How can I improve my yield?

A: Product loss can occur at various stages of purification. Identifying the source of the loss is key to improving the yield.

Causality and Troubleshooting Steps:

  • Loss during Extraction: If an aqueous workup is performed, ensure the pH of the aqueous layer is adjusted appropriately. As a carboxylic acid, 5-(m-Tolyl)oxazole-4-carboxylic acid will be deprotonated and soluble in a basic aqueous solution.

    • Solution: Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.

  • Loss during Recrystallization: Using an excessive amount of solvent for recrystallization is a common cause of low recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

  • Adsorption onto Silica Gel: Carboxylic acids can sometimes streak or irreversibly adsorb onto silica gel during column chromatography.

    • Solution: To mitigate this, a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%), can be added to the eluent.[7] This helps to keep the carboxylic acid protonated and reduces its interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 5-(m-Tolyl)oxazole-4-carboxylic acid?

A1: Pure 5-(m-Tolyl)oxazole-4-carboxylic acid is expected to be a white to off-white solid. While the exact melting point may vary slightly depending on the analytical method, similar 5-substituted oxazole-4-carboxylic acids typically exhibit sharp melting points. For comparison, 5-methylisoxazole-4-carboxylic acid has a melting point of 144-148 °C.[8] A broad melting range is often indicative of impurities.

Q2: What are the best analytical techniques to assess the purity of 5-(m-Tolyl)oxazole-4-carboxylic acid?

A2: The purity of 5-(m-Tolyl)oxazole-4-carboxylic acid should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: Are there any known stability issues with 5-(m-Tolyl)oxazole-4-carboxylic acid?

A3: While the oxazole ring itself is relatively stable, the carboxylic acid functionality can be susceptible to decarboxylation under harsh conditions (e.g., very high temperatures).[9] Additionally, related oxazole structures have been shown to be unstable to hydrolytic ring-opening under certain conditions.[9] It is therefore recommended to store the purified compound in a cool, dry, and dark place.

Q4: Can I use normal phase chromatography on silica gel for this compound?

A4: Yes, normal phase chromatography on silica gel can be used. However, as mentioned in the troubleshooting guide, carboxylic acids can interact strongly with the silica. To achieve good separation and prevent streaking, it is often necessary to add a small amount of a competitive acid like acetic acid to the mobile phase.[7]

Data and Protocols

Table 1: Recommended Solvents for Recrystallization Screening
Solvent ClassExamplesPolarityNotes
AlcoholsEthanol, IsopropanolHighGood for dissolving at high temperatures. Often used in combination with water.
EstersEthyl AcetateMediumA versatile solvent for a wide range of organic compounds.
KetonesAcetoneMediumGood dissolving power, but its low boiling point can be a disadvantage.
Aromatic HydrocarbonsTolueneLowCan be effective for less polar compounds.
EthersDioxane, Tetrahydrofuran (THF)MediumUse with caution due to peroxide formation.
Mixed SolventsEthanol/Water, Ethyl Acetate/HexaneVariableAllows for fine-tuning of solubility for optimal crystallization.
Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a suitable flask, add the crude 5-(m-Tolyl)oxazole-4-carboxylic acid. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Conditions for Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Acidic Modifier (Optional): Add 0.5% acetic acid to the eluent to improve peak shape and reduce tailing.

  • Monitoring: Monitor the fractions by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting start Crude 5-(m-Tolyl)oxazole-4-carboxylic Acid oily_product Oily Product or Fails to Crystallize start->oily_product check_solvent Check for Residual Solvents oily_product->check_solvent Yes low_purity Low Purity After Recrystallization oily_product->low_purity No check_reaction Check Reaction Completion (TLC) check_solvent->check_reaction column_first Initial Purification by Column Chromatography check_reaction->column_first column_first->low_purity solvent_screen Perform Solvent Screen for Recrystallization low_purity->solvent_screen Yes product_loss High Product Loss low_purity->product_loss No multi_recrystallize Perform Multiple Recrystallizations solvent_screen->multi_recrystallize column_second Purify by Column Chromatography multi_recrystallize->column_second pure_product Pure Product column_second->pure_product check_extraction_ph Check pH during Aqueous Workup product_loss->check_extraction_ph Yes product_loss->pure_product No optimize_recrystallization Optimize Recrystallization (Solvent Volume) check_extraction_ph->optimize_recrystallization acid_modifier Use Acidic Modifier in Chromatography optimize_recrystallization->acid_modifier acid_modifier->pure_product Purification_Strategy cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Column Chromatography (Optional, for high impurity load) Workup->Chromatography Recrystallization Recrystallization Workup->Recrystallization Chromatography->Recrystallization HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

Caption: The logical flow of the purification and analysis process.

References

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acids and Their Derivatives as Ligands in Asymmetric Catalysis. Chemical Reviews, 115(11), 5294-5327.
  • Trauner, D., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of Chromatography A. (1995).
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • PubMed. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • ResearchGate. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of 5-(m-Tolyl)oxazole-4-carboxylic acid in aqueous buffers

Troubleshooting Guide & FAQs for Aqueous Solubility Challenges Welcome to the dedicated technical support guide for 5-(m-Tolyl)oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Aqueous Solubility Challenges

Welcome to the dedicated technical support guide for 5-(m-Tolyl)oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aqueous solubility challenges of this compound. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can achieve reliable and reproducible experimental outcomes.

The core structure of 5-(m-Tolyl)oxazole-4-carboxylic acid, featuring a hydrophobic m-tolyl group and a planar oxazole ring, alongside an ionizable carboxylic acid moiety, predisposes it to low solubility in neutral aqueous buffers. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(m-Tolyl)oxazole-4-carboxylic acid not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The limited solubility of 5-(m-Tolyl)oxazole-4-carboxylic acid in neutral aqueous solutions is an expected outcome based on its molecular structure. The molecule possesses a significant nonpolar surface area due to the m-tolyl and oxazole components, which promotes intermolecular aggregation in water. The carboxylic acid group, with an estimated pKa between 3 and 4, is predominantly in its deprotonated (carboxylate) and more soluble form at pH 7.4. However, the strong hydrophobic character of the rest of the molecule counteracts this, leading to poor overall solubility. At neutral pH, the compound's tendency to self-associate and precipitate often outweighs the solubility of the ionized form.

Q2: I observe a precipitate forming when I dilute my DMSO stock solution of the compound into an aqueous buffer. How can I prevent this?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this, it is crucial to control the final concentration of DMSO in your aqueous solution, typically keeping it below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. Employing a stepwise dilution or using a vortex while adding the stock solution can help, but for many experiments, modifying the buffer itself is a more robust solution.

Q3: Can I simply increase the pH of my buffer to dissolve the compound? What are the potential risks?

A3: Yes, increasing the pH is the most direct strategy to enhance the solubility of a carboxylic acid. By shifting the pH to be at least 2 units above the compound's pKa (e.g., pH > 6, assuming a pKa of ~4), you ensure that over 99% of the compound exists in its deprotonated, anionic carboxylate form, which is significantly more water-soluble.

However, there are critical considerations:

  • Experimental Compatibility: The required pH may not be compatible with your biological system (e.g., cell culture, enzyme assays), as high pH can alter protein structure and cellular function.

  • Compound Stability: Some molecules can be unstable at high pH, undergoing hydrolysis or other degradation pathways. It is essential to assess the compound's stability at the solubilizing pH over the time course of your experiment.

  • Buffering Capacity: Ensure the chosen buffer has adequate buffering capacity at the target pH.

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

This workflow provides a systematic approach, starting with the simplest method and progressing to more complex formulations.

G cluster_0 Solubilization Strategy Workflow A Start: Undissolved Compound in Aqueous Buffer B Strategy 1: pH Adjustment (Increase pH to > 6.0) A->B C Is compound soluble and stable at desired concentration? B->C D Strategy 2: Co-Solvent System (e.g., PEG 400, Ethanol) C->D No I Proceed with Experiment C->I Yes E Is co-solvent compatible with the assay? D->E F Strategy 3: Use of Excipients (e.g., Cyclodextrins, Surfactants) E->F No E->I Yes G Is the formulation stable and non-interfering? F->G H Strategy 4: Salt Formation (e.g., Sodium or Potassium Salt) G->H No G->I Yes H->I Yes J Consult Formulation Specialist H->J No G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Buffer Complex->Water Disperses in

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to enhance solubility.

References

  • Cyclodextrins. (2021). ScienceDirect. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-(m-Tolyl)oxazole-4-carboxylic Acid Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the oxazole scaffold stands out as a privileged heterocyclic motif, integral to the development of a wide array of therapeutic agents. Its unique structural and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the oxazole scaffold stands out as a privileged heterocyclic motif, integral to the development of a wide array of therapeutic agents. Its unique structural and electronic properties make it a versatile building block for designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-(m-Tolyl)oxazole-4-carboxylic acid analogs, a class of compounds with significant potential in drug discovery. By examining the subtle interplay between molecular structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of novel and more potent therapeutic entities.

The 5-Aryloxazole-4-carboxylic Acid Scaffold: A Versatile Core in Medicinal Chemistry

The 5-aryloxazole-4-carboxylic acid core is a key pharmacophore that has been explored for its potential to modulate various biological targets. The spatial arrangement of the aryl ring at the 5-position, the carboxylic acid at the 4-position, and the oxazole ring itself provides a unique three-dimensional structure for interaction with biological macromolecules. The tolyl group, in particular, offers a lipophilic substituent that can be strategically positioned (ortho, meta, para) to probe the binding pockets of target proteins. The carboxylic acid moiety, a potential hydrogen bond donor and acceptor, often plays a crucial role in anchoring the molecule to the active site of an enzyme.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-aryloxazole-4-carboxylic acid analogs can be profoundly influenced by the nature and position of substituents on the 5-aryl ring, as well as modifications to the carboxylic acid group. While a comprehensive SAR study on a single biological target for a complete series of 5-(m-tolyl)oxazole-4-carboxylic acid analogs is not available in the public domain, we can synthesize findings from several studies on closely related 5-aryloxazole derivatives to establish key SAR trends.

Anticancer Activity: Targeting Kinases and Microtubules

The 5-aryloxazole scaffold has shown considerable promise as an anticancer agent, primarily through the inhibition of key proteins involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin.

VEGFR-2 Inhibition:

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Studies on 2-anilino-5-aryloxazoles have identified them as potent inhibitors of VEGFR-2 kinase.[4][5] The SAR of these compounds reveals that:

  • Substitution on the 5-Aryl Ring: Optimization of the substituents on the 5-phenyl ring is critical for potent enzymatic and cellular activity.[4][5] While specific data for a tolyl group is not provided in the reviewed literature, the general principle of modifying the aryl ring to enhance binding affinity holds true.

  • The 2-Anilino Moiety: The anilino group at the 2-position is a key feature for VEGFR-2 inhibition in this series, highlighting the importance of substitutions at other positions of the oxazole ring for directing activity towards specific targets.

Tubulin Polymerization Inhibition:

Microtubules are dynamic cytoskeletal proteins essential for cell division, and their disruption is a common mechanism for anticancer drugs.[6] Several 5-phenyloxazole derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[7] A study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates demonstrated that these compounds exhibit significant cytotoxic activity against a panel of human cancer cell lines.[4]

  • Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate emerged as a particularly potent compound with a broad spectrum of activity. This suggests that modifications at the 5-position with sulfonyl groups, which can act as bioisosteres for the tolyl group, can lead to potent anticancer agents. The ester group at the 4-position, a derivative of the carboxylic acid, is well-tolerated and contributes to the overall activity profile.

Table 1: Anticancer Activity of Selected 5-Substituted-1,3-oxazole-4-carboxylate Analogs

Compound5-Substituent2-SubstituentAverage GI50 (µM)
15 BenzylsulfonylPhenyl5.37

GI50 is the concentration required to inhibit cell growth by 50%.

The data indicates that a benzylsulfonyl group at the 5-position of the oxazole ring, coupled with a phenyl group at the 2-position and a methyl carboxylate at the 4-position, results in potent, broad-spectrum anticancer activity.

Enzyme Inhibition: Beyond Cancer

The versatility of the 5-aryloxazole-4-carboxylic acid scaffold extends to the inhibition of other enzymes with therapeutic relevance.

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to gout, and XO inhibitors are a mainstay of treatment. The inhibition of XO is also being investigated for its potential in cardiovascular diseases.

Studies on 5-phenylisoxazole-3-carboxylic acid derivatives, a closely related isostere of the 5-phenyloxazole-4-carboxylic acid scaffold, have demonstrated potent XO inhibitory activity.

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact inhibitory potency. For instance, a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution pattern for XO inhibition. This highlights the importance of electronic and steric factors of the substituent on the aryl ring for optimal interaction with the enzyme's active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 5-aryloxazole-4-carboxylic acid analogs and for the evaluation of their biological activity.

Synthesis of 5-(m-Tolyl)oxazole-4-carboxylic Acid Analogs

A general and efficient method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Step-by-Step Protocol:

  • Reaction Setup: To a solution of m-tolualdehyde (1.0 equivalent) in a suitable solvent such as methanol or isopropanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents), to the reaction mixture.

  • Reaction Conditions: The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(m-tolyl)oxazole.

  • Esterification and Hydrolysis: The corresponding 4-carboxylic acid can be introduced by first reacting the aldehyde with an isocyanoacetate ester, followed by hydrolysis of the resulting ester to the carboxylic acid.

Biological Activity Assays

In Vitro Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-(m-tolyl)oxazole-4-carboxylic acid analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay):

The inhibitory activity against specific enzymes can be determined using commercially available assay kits or by developing in-house assays.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a buffer solution.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a method such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the relationships and pathways discussed, the following diagrams are provided.

Logical Relationship of SAR

SAR_Logic Core 5-(m-Tolyl)oxazole- 4-carboxylic Acid Scaffold Aryl_Ring Substituents on 5-Aryl Ring Core->Aryl_Ring Influence Carboxylic_Acid Modifications of 4-Carboxylic Acid Core->Carboxylic_Acid Influence Biological_Activity Biological Activity Aryl_Ring->Biological_Activity Modulates Carboxylic_Acid->Biological_Activity Modulates

Caption: Key structural components influencing biological activity.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Synthesis Synthesis of Analogs (e.g., van Leusen reaction) Purification Purification & Characterization Synthesis->Purification BioAssay In Vitro Assays (e.g., MTT, Kinase Assay) Purification->BioAssay Data_Analysis Data Analysis (IC50 determination) BioAssay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: A typical workflow for SAR studies.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt->Angiogenesis Inhibitor 5-Aryloxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

The 5-(m-Tolyl)oxazole-4-carboxylic acid scaffold and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The structure-activity relationship studies, though fragmented across different specific molecular series, consistently highlight the critical role of substitutions on the 5-aryl ring in modulating biological activity. For researchers in drug discovery, this scaffold offers a fertile ground for further exploration. Future work should focus on systematic modifications of the 5-aryl ring, including the tolyl group, and the 4-carboxylic acid moiety to develop more potent and selective inhibitors for specific biological targets. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for the rational design and development of the next generation of oxazole-based therapeutics.

References

  • Gomha, S. M., et al. (2017). Oxazoles in medicinal chemistry: a review. RSC advances, 7(77), 48515-48537.
  • Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(42), 27586-27595.
  • Zhang, Y., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 38, 116147.
  • Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
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  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aroyl-5-phenyloxazoles as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 57(15), 6344-6357.
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Comparative

In vivo validation of the therapeutic potential of 5-(m-Tolyl)oxazole-4-carboxylic acid

A Comparative Guide to the In Vivo Validation of 5-(m-Tolyl)oxazole-4-carboxylic acid Abstract This guide provides a comprehensive framework for the in vivo validation of 5-(m-Tolyl)oxazole-4-carboxylic acid, a novel inv...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vivo Validation of 5-(m-Tolyl)oxazole-4-carboxylic acid

Abstract

This guide provides a comprehensive framework for the in vivo validation of 5-(m-Tolyl)oxazole-4-carboxylic acid, a novel investigational compound. Publicly available data on this specific molecule is limited; therefore, this document establishes a robust validation strategy based on the well-documented therapeutic potential of the broader oxazole chemical class. Oxazole derivatives have demonstrated significant promise as anti-inflammatory and anti-cancer agents, often targeting key enzymes and signaling pathways in disease pathogenesis.[1][2][3][4] This guide will focus on validating the compound's potential as a kinase inhibitor for oncology applications, comparing its hypothetical performance against a known standard of care, Sorafenib. We will detail the mechanistic rationale, a comparative analysis framework, and rigorous, step-by-step protocols for preclinical in vivo evaluation.

Introduction: The Therapeutic Promise of Oxazole Scaffolds

The oxazole ring is a five-membered heterocyclic motif that serves as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities.[3][4] Derivatives of this core structure have been extensively explored and have shown a wide spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] The anticancer activity of oxazole derivatives is particularly noteworthy, with many compounds demonstrating the ability to inhibit critical targets like protein kinases, tubulin, and DNA topoisomerase, leading to apoptosis in cancer cells.[2][5]

Given the structure of 5-(m-Tolyl)oxazole-4-carboxylic acid, it is hypothesized to function as a small molecule kinase inhibitor. Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[6] This guide, therefore, outlines the necessary preclinical steps to validate this hypothesis in vivo, establishing a pathway to determine its therapeutic potential.

Mechanistic Rationale: Targeting the Kinase Cascade

Small molecule kinase inhibitors typically function by competing with ATP for binding to the catalytic site of a specific kinase, thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis. The validation of 5-(m-Tolyl)oxazole-4-carboxylic acid (herein referred to as "Oxazole-T") will proceed under the hypothesis that it inhibits a key receptor tyrosine kinase (RTK), such as VEGFR or PDGFR, similar to multi-kinase inhibitors like Sorafenib.

The proposed mechanism involves the inhibition of the kinase, leading to the downregulation of pro-survival and pro-angiogenic signaling cascades. A robust preclinical evaluation must confirm this target engagement and its subsequent functional effects.[7]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Oxazole_T Oxazole-T (Investigational) Oxazole_T->RAF Inhibits Sorafenib Sorafenib (Comparator) Sorafenib->RAF Inhibits Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) TF->Proliferation Drives

Caption: Proposed mechanism of action for Oxazole-T targeting the RAF kinase.

Comparative Analysis: Oxazole-T vs. Sorafenib

An essential component of preclinical validation is benchmarking the investigational compound against a relevant clinical comparator. Sorafenib, a multi-kinase inhibitor approved for various solid tumors, serves as an appropriate alternative for this comparison. The evaluation should focus on key pharmacological and efficacy parameters.

Table 1: Comparative Preclinical Profile

Parameter 5-(m-Tolyl)oxazole-4-carboxylic acid (Oxazole-T) Sorafenib (Comparator) Rationale & Key Considerations
Target Potency
VEGFR2 IC₅₀ Data to be determined ~90 nM Measures potency against a key angiogenesis-related kinase.
BRAF IC₅₀ Data to be determined ~22 nM Measures potency against a key proliferation-related kinase.
In Vitro Efficacy
Cell Proliferation GI₅₀ (HepG2) Data to be determined ~5.8 µM Assesses anti-proliferative effect in a relevant cancer cell line.
Pharmacokinetics (Mouse)
Bioavailability (Oral) Data to be determined ~20-50% High oral bioavailability is critical for clinical translation.[8]
Plasma Half-life (t₁/₂) Data to be determined ~2-5 hours Determines dosing frequency. A longer half-life may be advantageous.
In Vivo Efficacy
Tumor Growth Inhibition (%) Data to be determined ~60-80% at 30 mg/kg Primary endpoint in xenograft models.
Safety Profile

| Maximum Tolerated Dose (MTD) | Data to be determined | ~50-60 mg/kg (Mouse) | Defines the upper limit for safe and effective dosing. |

Experimental Protocol: Murine Xenograft Model for In Vivo Validation

The following protocol details a standard workflow for assessing the anti-tumor efficacy of Oxazole-T in an in vivo setting. This process is designed to be self-validating through the inclusion of appropriate controls and clear, measurable endpoints.[7]

Objective

To evaluate the in vivo anti-tumor activity of Oxazole-T compared to vehicle and a positive control (Sorafenib) in a human tumor xenograft model.

Model Selection
  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old. This immunocompromised model is standard for evaluating the direct anti-tumor effects of a compound on human cancer cells without interference from a murine immune system.

  • Cell Line: HepG2 (human hepatocellular carcinoma). This cell line is known to be sensitive to kinase inhibitors like Sorafenib, providing a relevant context for comparison.

Experimental Workflow

In_Vivo_Workflow cluster_prep Phase 1: Preparation (Days -14 to 0) cluster_treatment Phase 2: Treatment (Days 1 to 21) cluster_endpoint Phase 3: Endpoint Analysis (Day 21+) acclimatize Acclimatize Mice (1 week) implant Implant HepG2 Cells (Subcutaneous) acclimatize->implant measure_initial Monitor Tumor Growth (to ~100-150 mm³) implant->measure_initial randomize Randomize into Treatment Groups (n=10/group) measure_initial->randomize dose Daily Dosing (Oral Gavage) - Vehicle - Oxazole-T (Dose 1) - Oxazole-T (Dose 2) - Sorafenib (30 mg/kg) randomize->dose monitor Monitor Body Weight & Tumor Volume (2-3 times/week) dose->monitor euthanize Euthanasia & Tumor Excision monitor->euthanize weigh Record Final Tumor Weight euthanize->weigh pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot for p-ERK) euthanize->pharmacodynamics

Caption: Workflow for the in vivo validation of Oxazole-T.

Step-by-Step Methodology
  • Cell Culture & Implantation:

    • Culture HepG2 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Allow tumors to establish and grow. Measure tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group) ensuring similar average tumor volumes across groups.

  • Compound Formulation & Administration:

    • Vehicle Control: Formulate a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Oxazole-T: Prepare two dose levels (e.g., 25 mg/kg and 50 mg/kg) in the vehicle. The selection of these doses should be informed by prior maximum tolerated dose (MTD) studies.

    • Sorafenib: Prepare a 30 mg/kg dose in the vehicle.

    • Administer the designated treatment to each mouse daily via oral gavage for 21 consecutive days.

  • Efficacy & Tolerability Assessment:

    • Measure tumor volume and body weight for each mouse 2-3 times per week.

    • Body weight loss exceeding 15-20% is an indicator of toxicity and may require dose adjustment or cessation.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Endpoint Analysis:

    • At the end of the 21-day treatment period (or when tumors in the vehicle group reach a predetermined size), euthanize all mice.

    • Excise the tumors, and record their final weight.

    • For pharmacodynamic analysis, a satellite group of animals can be euthanized 2-4 hours after the final dose. A portion of the tumor tissue should be snap-frozen for subsequent analysis (e.g., Western blot to measure the inhibition of downstream targets like phosphorylated ERK).

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of 5-(m-Tolyl)oxazole-4-carboxylic acid as a potential anti-cancer therapeutic. Successful execution of these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile compared to a standard-of-care agent like Sorafenib, would provide strong evidence for its therapeutic potential.

Positive results would warrant further preclinical development, including more comprehensive toxicology studies, formulation optimization, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. The ultimate goal is to generate a robust data package to support an Investigational New Drug (IND) application and advance this promising compound toward clinical trials.

References

  • Anonymous. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. PubMed.
  • Anonymous. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. PubMed.
  • Anonymous. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Anonymous. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. NIH.
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  • Anonymous. (n.d.). Evolution of Small Molecule Kinase Drugs - PMC. PubMed Central - NIH.
  • Anonymous. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
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  • Anonymous. (2018). In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse - PMC. PubMed Central - NIH.
  • Anonymous. (n.d.). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
  • Anonymous. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
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  • Anonymous. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. JoVE.
  • Anonymous. (n.d.). 5-p-tolyl-oxazole-4-carboxylic acid ethyl ester. Echemi.
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Validation

A Comparative Analysis of 5-(m-Tolyl)oxazole-4-carboxylic Acid and its para-Isomer: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the subtle art of isomeric control can unlock significant variations in pharmacological activity, selectivity, and pharmacokinetic profiles. The strategic placement of a single me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the subtle art of isomeric control can unlock significant variations in pharmacological activity, selectivity, and pharmacokinetic profiles. The strategic placement of a single methyl group, as in the case of 5-(m-Tolyl)oxazole-4-carboxylic acid and its para-isomer, 5-(p-Tolyl)oxazole-4-carboxylic acid, can profoundly influence molecular interactions with biological targets. This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of these two positional isomers, offering researchers a robust roadmap for exploring their potential in drug discovery programs.

The oxazole scaffold is a privileged heterocycle, frequently incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions.[1] The introduction of a tolyl substituent and a carboxylic acid moiety at the 5- and 4-positions, respectively, presents a molecule with intriguing potential for modulation of various biological targets. The positional isomerism of the methyl group on the phenyl ring—meta versus para—is the central variable in this analysis, with anticipated effects on electronic distribution, steric hindrance, and overall molecular conformation.

Synthetic Strategy: A Unified Approach to Isomer Synthesis

A convergent and efficient synthetic route is paramount for a comparative study, ensuring that both isomers are obtained in high purity and good yield from readily available starting materials. A modern and versatile approach involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[2] This methodology offers a streamlined alternative to traditional multi-step procedures.

The proposed synthetic pathway commences with either m-toluic acid or p-toluic acid, which are commercially available. The carboxylic acid is activated in situ, followed by reaction with an isocyanoacetate derivative to construct the oxazole ring. Subsequent hydrolysis of the resulting ester will yield the target carboxylic acids.

Experimental Protocol: Synthesis of 5-(m/p-Tolyl)oxazole-4-carboxylic Acid

Step 1: Synthesis of Ethyl 5-(m/p-Tolyl)oxazole-4-carboxylate

  • Reaction Setup: To a solution of the respective toluic acid (m- or p-isomer, 1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add DMAP-Tf (1.3 equiv.) as a carboxylic acid activator.[2]

  • Addition of Reagents: Add ethyl isocyanoacetate (1.2 equiv.) followed by the dropwise addition of a suitable base such as 4-dimethylaminopyridine (DMAP, 1.5 equiv.).[2]

  • Reaction Monitoring: Stir the reaction mixture at 40 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 5-(m/p-tolyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(m/p-Tolyl)oxazole-4-carboxylic Acid

  • Saponification: Dissolve the purified ethyl ester (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH, 2.0 equiv.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the ester is fully consumed.

  • Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1N hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(m/p-Tolyl)oxazole-4-carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Oxazole Formation cluster_intermediate Intermediate Esters cluster_reaction2 Step 2: Hydrolysis cluster_final Final Products m_Toluic_Acid m-Toluic Acid Reaction_m Activation & Cyclization (m-isomer) m_Toluic_Acid->Reaction_m p_Toluic_Acid p-Toluic Acid Reaction_p Activation & Cyclization (p-isomer) p_Toluic_Acid->Reaction_p Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Reaction_m Ethyl_Isocyanoacetate->Reaction_p Ester_m Ethyl 5-(m-Tolyl)oxazole- 4-carboxylate Reaction_m->Ester_m Ester_p Ethyl 5-(p-Tolyl)oxazole- 4-carboxylate Reaction_p->Ester_p Hydrolysis_m Saponification (m-isomer) Ester_m->Hydrolysis_m Hydrolysis_p Saponification (p-isomer) Ester_p->Hydrolysis_p Acid_m 5-(m-Tolyl)oxazole- 4-carboxylic Acid Hydrolysis_m->Acid_m Acid_p 5-(p-Tolyl)oxazole- 4-carboxylic Acid Hydrolysis_p->Acid_p

Caption: Proposed synthetic workflow for 5-(m/p-Tolyl)oxazole-4-carboxylic acids.

Physicochemical Characterization and Comparative Analysis

A thorough characterization of the synthesized isomers is crucial to establish their identity, purity, and fundamental physicochemical properties. These properties will directly impact their behavior in biological systems.

Table 1: Predicted and Experimental Physicochemical Properties
Property5-(m-Tolyl)oxazole-4-carboxylic acid5-(p-Tolyl)oxazole-4-carboxylic acidMethod of Determination
Molecular Formula C11H9NO3C11H9NO3---
Molecular Weight 203.19 g/mol 203.19 g/mol ---
Melting Point (°C) To be determinedTo be determinedDifferential Scanning Calorimetry (DSC)
pKa To be determinedTo be determinedPotentiometric Titration / UV-Vis Spectroscopy
LogP To be determinedTo be determinedHPLC with UV detection (Reverse Phase)
Aqueous Solubility (µg/mL) To be determinedTo be determinedShake-flask method followed by HPLC quantification
1H NMR (δ, ppm) To be determinedTo be determined400 MHz NMR Spectrometer
13C NMR (δ, ppm) To be determinedTo be determined100 MHz NMR Spectrometer
IR (ν, cm-1) To be determinedTo be determinedFourier-Transform Infrared (FTIR) Spectroscopy
Mass Spectrum (m/z) To be determinedTo be determinedHigh-Resolution Mass Spectrometry (HRMS)

Diagram of the Characterization and Comparison Workflow

Characterization_Workflow cluster_synthesis Synthesized Isomers cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Profiling cluster_comparison Comparative Analysis Isomer_m 5-(m-Tolyl)oxazole- 4-carboxylic Acid NMR NMR (1H, 13C) Isomer_m->NMR MS Mass Spectrometry Isomer_m->MS IR FTIR Spectroscopy Isomer_m->IR Purity HPLC/UPLC Isomer_m->Purity Isomer_p 5-(p-Tolyl)oxazole- 4-carboxylic Acid Isomer_p->NMR Isomer_p->MS Isomer_p->IR Isomer_p->Purity MP Melting Point (DSC) Purity->MP pKa pKa Determination Purity->pKa LogP LogP Measurement Purity->LogP Solubility Aqueous Solubility Purity->Solubility Comparison Head-to-Head Comparison of Properties MP->Comparison pKa->Comparison LogP->Comparison Solubility->Comparison

Caption: Workflow for the characterization and comparative analysis of the isomers.

Insights from Isomeric Variation: Expected Differences and Their Implications

The positional change of the methyl group from meta to para is expected to manifest in several key physicochemical and, consequently, biological properties.

  • Electronic Effects: The para-methyl group, being an electron-donating group, will exert a more direct +I (inductive) and +R (resonance) effect on the phenyl ring and, by extension, the oxazole core. This could influence the pKa of the carboxylic acid and the overall electron density of the molecule. The meta-isomer's electronic influence will be primarily inductive. These electronic differences can be probed by comparing the chemical shifts in their respective 13C NMR spectra.

  • Steric and Conformational Effects: The para-isomer presents a more linear and symmetric geometry compared to the meta-isomer. This difference in shape can impact crystal packing, leading to variations in melting points and solubility. Furthermore, the steric profile of the molecule can influence its binding affinity and selectivity for a biological target. A study on tolyl-substituted phosphine and arsine ligands demonstrated that the position of the methyl group significantly affects the molecular conformation.[3]

  • Biological Activity: The altered electronic and steric profiles of the isomers are anticipated to translate into differential biological activity. For instance, in the context of kinase inhibition, where specific interactions with the ATP-binding pocket are crucial, the positioning of the methyl group could dictate the ability of the molecule to form key hydrogen bonds or van der Waals interactions.[4] Similarly, for targets where receptor-ligand interactions are sensitive to subtle changes in ligand conformation, the two isomers may exhibit distinct pharmacological profiles. Aryloxazole derivatives have been investigated as antimitotic and vascular-disrupting agents, and it is plausible that the isomeric position of the tolyl group could modulate such activities.[5]

Proposed Biological Evaluation

To elucidate the pharmacological potential of these isomers, a tiered approach to biological screening is recommended.

  • Initial Target-Based Screening: Based on the structural alerts of the oxazole-carboxylic acid scaffold, initial screening against a panel of relevant targets, such as kinases, proteases, or nuclear hormone receptors, is advised.

  • Cell-Based Assays: Promising hits from the initial screen should be further evaluated in cell-based assays to assess their cellular potency, cytotoxicity, and mechanism of action. For example, if activity against a particular kinase is observed, cell lines overexpressing that kinase can be utilized.

  • ADME Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, including metabolic stability in liver microsomes and plasma protein binding, should be conducted to assess the drug-like properties of the more potent isomer.

Conclusion

The comparative analysis of 5-(m-Tolyl)oxazole-4-carboxylic acid and its para-isomer provides a compelling case study in the importance of positional isomerism in drug design. By following the outlined synthetic, analytical, and biological evaluation workflows, researchers can systematically dissect the impact of a single methyl group's placement on the multifaceted properties of a molecule. This detailed investigation will not only provide valuable structure-activity relationship (SAR) data but also guide the rational design of more potent and selective drug candidates based on the versatile oxazole scaffold.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Synthesis and Crystal and Molecular Structures of 1,3-Di-p-tolyl-5-(5'-allyl 2'-ethoxybenzyl)-1,3,5-diazaphosphacyclohexane Complexes with Ni(II) and Pt(II) Salts. ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Validating the Binding Target of 5-(m-Tolyl)oxazole-4-carboxylic acid (MTOX)

Introduction: The "Target Question" in Drug Discovery In phenotypic drug discovery, a compound's ability to elicit a desired cellular response is identified first, leaving the critical question of "how" it works for late...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Target Question" in Drug Discovery

In phenotypic drug discovery, a compound's ability to elicit a desired cellular response is identified first, leaving the critical question of "how" it works for later. This process, known as target deconvolution or validation, is a pivotal and often challenging phase.[1][2] Mischaracterization of a compound's true molecular target can lead to wasted resources and failed clinical trials. The one drug, one target paradigm is often an oversimplification, as many small molecules interact with multiple targets.[3] Therefore, a rigorous, multi-faceted approach is not just recommended; it is essential for building a robust biological rationale for a drug candidate.

This guide provides a comprehensive framework for validating the binding target of a novel small molecule, using the hypothetical compound 5-(m-Tolyl)oxazole-4-carboxylic acid (MTOX) as a case study. We will navigate the logical progression from identifying a putative target to confirming its direct engagement in a complex cellular environment, emphasizing the synergy of orthogonal, evidence-based methodologies.

The Validation Workflow: An Orthogonal, Phased Approach

Successful target validation relies on building a chain of evidence. No single experiment is definitive. Instead, we use a combination of techniques where the strengths of one method compensate for the limitations of another.[4] This workflow progresses from broad, hypothesis-generating methods to highly specific, quantitative biophysical and cellular assays.

G p1 In Silico Screening (e.g., Molecular Docking) p2 Chemical Proteomics (e.g., Affinity Chromatography-MS) b1 Surface Plasmon Resonance (SPR) p2->b1 Putative Target(s) b2 Isothermal Titration Calorimetry (ITC) c1 Cellular Thermal Shift Assay (CETSA) b1->c1 Confirmed Binder b3 MicroScale Thermophoresis (MST) f1 Downstream Pathway Analysis (e.g., Western Blot) c1->f1 Cellularly Engaged Target f2 Target Knockdown/Knockout (siRNA/CRISPR) f2->f1

Caption: A multi-phase workflow for small molecule target validation.

Phase 1: Identifying Putative Targets

Before direct binding can be validated, a list of potential protein targets must be generated. This is often achieved through a combination of computational and experimental screening methods.

  • In Silico Screening: Computational methods like inverse virtual screening and molecular docking can predict potential binders for MTOX by screening it against libraries of protein structures.[5] These methods provide a valuable, cost-effective starting point but require experimental validation.

  • Chemical Proteomics: This powerful experimental approach uses a modified version of the small molecule (e.g., MTOX attached to a resin) to "pull down" interacting proteins from a cell lysate.[6] These binding partners are then identified using mass spectrometry.[3]

The output of this phase is a list of candidate proteins. Let's hypothesize that these methods identified Kinase X as a high-confidence putative target for MTOX. The next step is to prove this interaction is real, direct, and quantifiable.

Phase 2: A Comparative Guide to Biophysical Validation

Biophysical assays are the gold standard for quantifying the direct interaction between a purified protein (Kinase X) and a small molecule (MTOX).[7][8] They provide critical data on binding affinity, kinetics, and thermodynamics. We will compare three leading label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Comparison of Key Biophysical Methods
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Primary Output Kinetics (kₐ, kₔ), Affinity (Kₔ)Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Affinity (Kₔ)
Principle Change in refractive index upon mass binding to a sensor surface.[9][10]Measures heat released or absorbed during a binding event.[11][12]Measures molecule movement in a micro-temperature gradient, which changes upon binding.[13][14][15]
Protein Req. Low (µg)High (mg)Very Low (ng-µg)
Compound Req. Low (µM concentrations)High (high µM concentrations)Low (nM to µM concentrations)
Immobilization Yes (Protein is typically immobilized)No (Both partners are in solution)No (Interaction is in solution)
Throughput Medium to HighLowHigh
Key Insight Provides on/off rates, crucial for understanding residence time.[16]The "gold standard" for thermodynamic profiling of binding forces.Excellent for challenging targets and use in complex buffers or lysates.[15]
Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is exceptionally powerful because it provides real-time kinetic data.[17] By immobilizing the ligand (Kinase X) on a sensor chip and flowing the analyte (MTOX) over it, we can directly measure the rates of association (kₐ) and dissociation (kₔ).[16] This is critical because two compounds can have the same affinity (Kₔ), but one with a slow kₔ (long residence time) may have a more durable biological effect. The change in the SPR signal is directly proportional to the mass of MTOX binding to the immobilized Kinase X.[18]

  • Chip Preparation: Select a suitable sensor chip (e.g., a CM5 chip). Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[19]

  • Ligand Immobilization: Covalently couple purified Kinase X to the activated surface via amine coupling. Aim for a surface density that will yield a clear signal without causing mass transport limitations (e.g., ~3000-5000 Response Units, RU).[19] Deactivate remaining active esters with ethanolamine.

  • Trustworthiness (Control): A reference flow cell on the same chip must be prepared. This cell is activated and deactivated just like the experimental cell but has no Kinase X immobilized. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Titration: Prepare a serial dilution of MTOX in running buffer (e.g., from 10 nM to 10 µM). The concentration range should ideally span 10x below and 10x above the expected Kₔ.[17]

  • Binding Measurement: Inject each MTOX concentration over both the Kinase X and reference flow cells at a constant flow rate. Record the binding response (association phase) followed by an injection of running buffer alone (dissociation phase).

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[18]

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is unique in its ability to directly measure the heat change (enthalpy, ΔH) upon binding, making it the gold standard for thermodynamic characterization.[7][20] By titrating MTOX into a solution of Kinase X, the instrument measures the minute power required to maintain zero temperature difference between the sample and reference cells.[21] The resulting isotherm provides not only the Kₔ but also the binding stoichiometry (n), revealing the molar ratio of the interaction (e.g., 1:1). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing deep insight into the forces driving the binding event.[11]

  • Sample Preparation: Prepare highly pure, concentrated solutions of Kinase X and MTOX. Crucially, both must be in identical, buffer-matched solutions to minimize heats of dilution that can mask the binding signal.[20] Dialyze the protein against the final buffer extensively.

  • Instrument Setup: Thoroughly clean the instrument cells. Fill the reference cell with buffer. Load the sample cell (e.g., 200 µL) with Kinase X (e.g., 10-50 µM).

  • Titration: Load the injection syringe (e.g., 40 µL) with a 10-15 fold higher concentration of MTOX (e.g., 150-750 µM).

  • Experiment Execution: Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 1000 rpm).[22] Perform a series of small, timed injections (e.g., 15-20 injections of ~2 µL each), allowing the system to return to baseline between each injection.[22]

  • Trustworthiness (Control): Perform a control experiment by titrating MTOX into buffer alone. The heat from this titration (heat of dilution) must be subtracted from the main experimental data for accurate analysis.

  • Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of MTOX to Kinase X. Fit this binding isotherm to a suitable model to determine n, Kₔ, and ΔH.

MicroScale Thermophoresis (MST)

Expertise & Causality: MST is a powerful and rapid technique that requires minimal sample.[13] It measures the directed movement of molecules in a microscopic temperature gradient (thermophoresis).[14] This movement is sensitive to changes in a molecule's size, charge, and hydration shell.[15] When MTOX binds to a fluorescently labeled Kinase X, the complex's thermophoretic properties change, leading to a different fluorescence signal in the heated spot. By titrating MTOX, we can generate a binding curve to determine the Kₔ.

  • Protein Labeling: Covalently label purified Kinase X with a fluorescent dye (e.g., an NHS-ester reactive dye). Remove any unbound dye via size-exclusion chromatography. The labeling should be minimal to avoid interfering with binding.

  • Sample Preparation: Prepare a fixed concentration of labeled Kinase X (in the low nM range). Prepare a 16-point serial dilution of MTOX at a much higher concentration range.

  • Assay Mix: Mix the labeled Kinase X with each concentration of MTOX in a 1:1 ratio.

  • Measurement: Load the samples into hydrophilic glass capillaries and place them in the MST instrument. An infrared laser creates a precise temperature gradient, and a camera records the change in fluorescence.

  • Trustworthiness (Control): Ensure that MTOX itself is not fluorescent at the measured wavelength and does not cause protein aggregation, which would interfere with the signal. Run a control with labeled Kinase X and buffer only.

  • Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the MTOX concentration. This sigmoidal curve is then fitted to derive the Kₔ.[23]

Phase 3: Confirming Target Engagement in a Cellular Environment

Confirming that MTOX binds Kinase X in vitro is a crucial step, but it does not prove the interaction occurs within the complex milieu of a living cell. For this, the Cellular Thermal Shift Assay (CETSA) is the definitive method.[24][25]

Expertise & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[24] When a protein binds to its ligand, it generally becomes more resistant to heat-induced denaturation.[26] In a CETSA experiment, intact cells are treated with MTOX, heated to various temperatures, and then lysed.[27] Unbound Kinase X will denature and aggregate at lower temperatures, while MTOX-bound Kinase X will remain soluble at higher temperatures.[27] By quantifying the amount of soluble Kinase X at each temperature, we can generate a "melting curve." A shift in this curve to the right in the presence of MTOX is direct evidence of target engagement in a physiological context.[28]

Experimental Protocol: CETSA for MTOX and Kinase X
  • Cell Treatment: Culture cells that endogenously express Kinase X. Treat the cells with either MTOX (at a relevant concentration, e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a set period (e.g., 2 hours at 37°C).[26]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.[26]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).[26] Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.

  • Trustworthiness (Control): The vehicle-treated cells serve as the baseline control to establish the intrinsic melting curve of Kinase X. A known inhibitor of Kinase X can be used as a positive control.

  • Protein Quantification: Analyze the amount of soluble Kinase X remaining in the supernatant of each sample using a specific detection method, typically Western Blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble Kinase X against the temperature. A rightward shift in the melting curve for the MTOX-treated samples compared to the vehicle control confirms target engagement.[28]

Phase 4: Linking Target Engagement to Cellular Function

The final step is to demonstrate that the binding of MTOX to Kinase X is responsible for the compound's observed biological effect.

Expertise & Causality: If MTOX inhibits Kinase X, we would expect to see a decrease in the phosphorylation of its known downstream substrate, Protein Y. This provides a functional link between target binding and pathway modulation. To prove that this effect is specifically due to the engagement of Kinase X, we can use genetic tools like siRNA or CRISPR to reduce the expression of Kinase X. If the cellular effect of MTOX is diminished or abolished in these knockdown/knockout cells, it provides powerful evidence that Kinase X is the functionally relevant target.

G Upstream Upstream Signal KinaseX Kinase X (Target Protein) Upstream->KinaseX Activates ProteinY Substrate Y KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Substrate Y ProteinY->pProteinY Response Cellular Response pProteinY->Response MTOX MTOX MTOX->KinaseX Inhibits

Caption: Hypothetical pathway showing MTOX inhibiting Kinase X.

Conclusion

Validating the binding target of a novel compound like 5-(m-Tolyl)oxazole-4-carboxylic acid is a systematic process of building a compelling, evidence-based case. It begins with generating a hypothesis and proceeds through rigorous, quantitative in vitro biophysical comparisons to confirm a direct interaction. Subsequently, cellular assays like CETSA are employed to prove that this engagement occurs in a living system. Finally, functional studies connect this molecular interaction to the ultimate biological outcome. By integrating these orthogonal approaches, researchers can move forward with confidence, knowing their compound is acting on the intended target and building a solid foundation for future drug development.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Gaspari, R., et al. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Retrieved from [Link]

  • Kamenik, A. S., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). SpringerLink. Retrieved from [Link]

  • Wang, C. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. Retrieved from [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Sagan, F., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]

  • Wilkinson, I. V. L., et al. (2021). Combining experimental strategies for successful target deconvolution. ResearchGate. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2021). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. Retrieved from [Link]

  • MicroScale Thermophoresis. NanoTemper Technologies. Retrieved from [Link]

  • Du, X., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Spanish Biophysical Society. Retrieved from [Link]

  • Costanzo, M., et al. (2021). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]

  • Yuan, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2023). Bio-protocol. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. Retrieved from [Link]

  • da Silva, E. F., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Retrieved from [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. Retrieved from [Link]

  • Identification of small-molecule protein–protein interaction inhibitors for NKG2D. (2023). PNAS. Retrieved from [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Retrieved from [Link]

  • Techniques to Measure Binding. (2022). Biology LibreTexts. Retrieved from [Link]

  • Microscale thermophoresis. Wikipedia. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journals. Retrieved from [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (2023). ResearchGate. Retrieved from [Link]

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Validation

A Head-to-Head Comparison: Evaluating 5-(m-Tolyl)oxazole-4-carboxylic acid Against the Clinical Benchmark IDO1 Inhibitor, Epacadostat

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1] IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines (Kyn).[2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of local tryptophan, which causes the starvation and cell cycle arrest of effector T cells, and the accumulation of kynurenine metabolites, which are directly toxic to T cells and promote the development of suppressive regulatory T cells (Tregs).[1][4] This dual mechanism allows tumor cells to evade destruction by the host immune system.[4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[2][5]

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer effects.[6] This guide introduces a novel investigational compound, 5-(m-Tolyl)oxazole-4-carboxylic acid , and benchmarks its inhibitory performance against Epacadostat (INCB024360) , a well-characterized and clinically evaluated selective IDO1 inhibitor.[7][8] Through a series of robust biochemical and cell-based assays, we will provide a quantitative comparison of potency, cellular activity, and provide detailed, validated protocols for researchers to replicate and build upon these findings.

The IDO1 Pathway and Mechanism of Inhibition

IDO1 exerts its immunosuppressive effects by controlling tryptophan metabolism. Inhibitors aim to block this enzymatic activity, thereby preserving tryptophan levels and preventing the production of immunosuppressive kynurenines.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention cluster_Outcomes Immunological Outcomes Tryptophan L-Tryptophan (Essential for T-Cells) IDO1_Enzyme IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1_Enzyme Catabolized by T_Cell_Activation T-Cell Proliferation & Effector Function Restored Tryptophan->T_Cell_Activation Sustains Kynurenine Kynurenine Pathway (Immunosuppressive Metabolites) IDO1_Enzyme->Kynurenine Produces Treg_Suppression Suppression of Regulatory T-Cells (Tregs) Kynurenine->Treg_Suppression Induces Inhibitor IDO1 Inhibitor (e.g., Epacadostat, Test Compound) Inhibitor->IDO1_Enzyme Blocks Activity

Caption: Mechanism of IDO1-mediated immunosuppression and inhibitor action.

Experimental Design: A Two-Tiered Approach to Validation

To provide a comprehensive and reliable comparison, we employ a two-tiered validation system. This approach moves from a pure, isolated system to a more complex, biologically relevant cellular model.

  • Tier 1: Biochemical Enzyme Assay. This is the foundational test to determine the direct inhibitory effect of the compounds on purified recombinant human IDO1 enzyme. The primary output is the IC50 value , or the half-maximal inhibitory concentration, which quantifies the potency of an inhibitor. This assay isolates the drug-target interaction from cellular complexities like membrane permeability or off-target effects.

  • Tier 2: Cell-Based Activity Assay. This assay confirms that the compound can penetrate a cell membrane and inhibit IDO1 activity within a living system. We utilize a human cancer cell line (e.g., SKOV-3 ovarian cancer) stimulated with interferon-gamma (IFNγ) to induce high endogenous expression of IDO1.[9][10] The inhibitory effect is measured by quantifying the reduction of kynurenine secreted into the cell culture medium.

Experimental_Workflow cluster_Tier1 Tier 1: Biochemical Potency cluster_Tier2 Tier 2: Cellular Activity Start Compound Preparation (Test & Benchmark) EnzymeAssay Recombinant IDO1 Enzyme Assay Start->EnzymeAssay CellCulture SKOV-3 Cell Culture & IFNγ-induced IDO1 Expression Start->CellCulture IC50_Calc IC50 Determination (Dose-Response Curve) EnzymeAssay->IC50_Calc Analysis Comparative Data Analysis & Conclusion IC50_Calc->Analysis CompoundTreatment Cell Treatment with Test Compounds CellCulture->CompoundTreatment KynurenineMeasure Kynurenine Measurement (from Culture Supernatant) CompoundTreatment->KynurenineMeasure EC50_Calc Cellular EC50 Determination KynurenineMeasure->EC50_Calc EC50_Calc->Analysis

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: 5-(m-Tolyl)oxazole-4-carboxylic acid

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] 5-(m-Tolyl)oxazole-4-carboxylic acid is a heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical ingredients.[1] As a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

5-(m-Tolyl)oxazole-4-carboxylic acid is a heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical ingredients.[1] As a carboxylic acid derivative substituted with a lipophilic tolyl group and a stable oxazole ring, it presents specific handling challenges related to its acidity and potential for accumulation if not destroyed properly.

Proper disposal is not merely a regulatory checkbox; it is a critical control point to prevent environmental contamination by stable nitrogen-containing heterocycles.[1] This guide outlines a self-validating disposal workflow designed to protect laboratory personnel and ensure compliance with RCRA (Resource Conservation and Recovery Act) and global hazardous waste standards.[1]

Chemical Identity & Physical Properties (Relevant to Disposal)
PropertyDescriptionImplication for Disposal
Functional Group Carboxylic Acid (-COOH)Acidic: Incompatible with strong bases and oxidizers.[1][2]
Core Structure 1,3-Oxazole RingThermally Stable: Requires high-temperature incineration for complete destruction.[1]
Substituent m-Tolyl (3-Methylphenyl)Lipophilic: Low water solubility; prefers organic waste streams over aqueous discharge.[1]
Physical State Solid (Powder/Crystal)Primary disposal route is solid hazardous waste.[1]
Predicted pKa ~3.0 – 4.0Corrosive to mucous membranes; requires pH awareness during aqueous handling.[1]

Hazard Profile & Compatibility Logic

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is generally classified under GHS as an Irritant .[1]

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Reactivity Hazards:

    • Strong Oxidizers: Reaction may generate toxic nitrogen oxide (NOx) gases.[1]

    • Strong Bases: Exothermic neutralization occurs.[1] While not explosive, uncontrolled mixing can cause spattering.[1]

Critical Segregation Rule: Never dispose of this compound in the same container as oxidizing agents (e.g., perchlorates, nitrates) or reactive metals (e.g., sodium, potassium).[1]

Operational Disposal Workflow

The following decision tree provides a logical, step-by-step pathway for disposing of 5-(m-Tolyl)oxazole-4-carboxylic acid in various states (pure solid, solution, or contaminated debris).

Disposal Decision Tree

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsPure Is it Pure Chemical? IsSolid->IsPure Yes IsLiquid Is it a Liquid Solution? IsSolid->IsLiquid No IsDebris Is it Contaminated Debris? (Gloves, Weigh Boats) IsPure->IsDebris No BinSolid Solid Hazardous Waste Bin (Label: Organic Solid, Irritant) IsPure->BinSolid Yes BinDebris Chemically Contaminated Debris Bin IsDebris->BinDebris Yes SolventType Identify Solvent Base IsLiquid->SolventType Determine Solvent BinHalogen Halogenated Organic Waste (e.g., DCM, Chloroform) SolventType->BinHalogen Halogenated BinNonHal Non-Halogenated Organic Waste (e.g., MeOH, Acetone) SolventType->BinNonHal Non-Halogenated BinAq Aqueous Waste Stream (Adjust pH 5-9 if permitted, else Hazardous Aqueous) SolventType->BinAq Water/Buffer

Figure 1: Logical decision tree for segregating 5-(m-Tolyl)oxazole-4-carboxylic acid waste streams.

Detailed Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Isolate the chemical for high-temperature incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar compatible with organic solids.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write fully: "5-(m-Tolyl)oxazole-4-carboxylic acid".

    • Hazards: Check "Irritant" and "Toxic".[1][3]

  • Transfer: Transfer the solid carefully using a chemically resistant spatula.[1] Avoid generating dust.[1][2][3][4]

  • Secondary Containment: Place the closed container in a secondary tray until pickup by your EHS waste management service.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-contamination of halogenated and non-halogenated streams.

  • Check Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated Waste carboy.[1]

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO : Dispose in the Non-Halogenated Waste carboy.

  • Acidity Check: If the solution is highly concentrated (>1 M), the acidity may degrade plastic containers over time.[1] Ensure the waste carboy is rated for acidic organic solvents.

Scenario C: Spill Cleanup Protocol

Objective: Containment and neutralization.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 mask or work in a fume hood.[1]

  • Containment: Cover the spill with a spill pillow or absorbent pads to prevent spreading.[1]

  • Neutralization (Optional but Recommended):

    • Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill.[1]

    • Note: CO₂ bubbles will form.[1] Wait for bubbling to cease.

  • Collection: Sweep the resulting paste/solid into a dustpan.[1]

  • Disposal: Place the waste into a bag labeled "Spill Debris - Contaminated with Organic Acid" and dispose of it as solid hazardous waste. Do not throw in regular trash.

Regulatory & Environmental Compliance

US EPA (RCRA) Classification

While 5-(m-Tolyl)oxazole-4-carboxylic acid is not typically a "P-listed" or "U-listed" waste by specific CAS name, it falls under the Characteristic Waste definition if it exhibits:

  • Corrosivity (D002): If in aqueous solution with pH < 2.[1]

  • Toxicity: Due to the bioactive nature of oxazole derivatives, it must be treated as toxic unless proven otherwise.

Best Practice: Always classify as "Non-Regulated Chemical Waste" destined for Incineration .[1] Do not sewer (pour down the drain) this compound, as the oxazole ring can persist in water treatment systems.[1]

European Waste Catalogue (EWC)[1]
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Methylisoxazole-4-carboxylic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(m-Tolyl)oxazole-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. Handling novel or specialized chemical compounds requires a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(m-Tolyl)oxazole-4-carboxylic acid, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Assessment: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for 5-(m-Tolyl)oxazole-4-carboxylic acid is not publicly available, a thorough risk assessment can be constructed by examining the known hazards of its core structural components: the carboxylic acid group, the oxazole ring, and the m-tolyl substituent.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive or irritating to skin and eyes.[1] The SDS for the structurally similar m-Toluic acid indicates it can cause serious eye damage.[2]

  • Oxazole Ring : Oxazole and its derivatives can also pose significant hazards. For instance, some are classified as causing serious eye irritation and skin irritation.[3] The parent compound, oxazole, is flammable and can also cause severe eye damage.[4][5]

  • Solid Form : As a solid, this compound presents a potential inhalation hazard if it becomes airborne dust.[6][7]

Based on this analysis, it is prudent to treat 5-(m-Tolyl)oxazole-4-carboxylic acid as a substance that is potentially hazardous upon contact with eyes and skin, harmful if inhaled as a dust, and requiring careful handling to prevent accidental exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified potential hazards. The following equipment is mandatory when handling 5-(m-Tolyl)oxazole-4-carboxylic acid.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Tight-sealing safety goggles and a face shield.Rationale : The high probability of serious eye irritation or damage from carboxylic acids and oxazole derivatives necessitates robust protection.[2][3] Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face, which is crucial when handling bulk quantities or during procedures with a high splash potential. This complies with standards such as OSHA 29 CFR 1910.133 and EN 166.[8][9]
Skin Protection Nitrile gloves and a chemical-resistant lab coat.Rationale : To prevent skin irritation, chemical-resistant gloves are essential.[3] Nitrile gloves are a common and effective choice for a wide range of chemicals.[10] Always inspect gloves for tears or punctures before use.[8] A lab coat protects the arms and torso from accidental contact. Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher.Rationale : If the compound is a powder and work is performed outside a certified chemical fume hood, or if aerosolization is possible, respiratory protection is required to prevent irritation of the respiratory tract.[6] A particle respirator (e.g., N95) is suitable for nuisance dusts, while more comprehensive cartridges (e.g., OV/AG/P99) should be considered for higher-risk procedures.[8] All respirator use must adhere to a formal respiratory protection program as outlined by OSHA.[6]

Procedural Guide to PPE Usage

Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent exposure and cross-contamination.

PPE Selection and Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase Start Assess Task: Handling 5-(m-Tolyl)oxazole-4-carboxylic acid CheckSolid Is the compound a fine powder? Start->CheckSolid CheckHood Working in a chemical fume hood? CheckSolid->CheckHood Yes BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Goggles & Face Shield CheckSolid->BasePPE No RespProtection Mandatory: N95 Respirator or higher CheckHood->RespProtection No CheckHood->BasePPE Yes RespProtection->BasePPE Doffing Follow Strict Doffing Procedure BasePPE->Doffing Disposal Dispose of PPE in Hazardous Waste Doffing->Disposal

Caption: PPE selection workflow for handling the specified compound.

Step-by-Step Donning Procedure
  • Hand Hygiene : Wash and dry hands thoroughly.

  • Lab Coat : Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required) : Perform a seal check to ensure a proper fit.

  • Eye and Face Protection : Put on safety goggles, followed by the face shield.

  • Gloves : Don gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.

Step-by-Step Doffing Procedure (to minimize cross-contamination)
  • Gloves : Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.[8]

  • Face Shield/Goggles : Remove from the back of the head; do not touch the front surface.

  • Lab Coat : Remove by rolling it down from the shoulders, turning it inside out as you go.

  • Respirator (if used) : Remove from the back of the head.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Integrated Safety and Operations Plan

PPE is the last line of defense. A comprehensive safety plan integrates engineering controls and safe work practices.

Engineering Controls
  • Ventilation : Always handle 5-(m-Tolyl)oxazole-4-carboxylic acid inside a certified chemical fume hood to minimize inhalation exposure.[2] The workspace should have appropriate exhaust ventilation where dust might be formed.[8]

  • Safety Stations : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

Safe Handling Practices
  • Avoid dust formation during handling.[7]

  • Do not get the chemical in eyes, on skin, or on clothing.[12]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[7]

Emergency First Aid Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[3][8]

  • Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[11]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and environmental compliance.

Disposal of Contaminated PPE
  • Segregation : All PPE used when handling this compound must be considered hazardous waste.

  • Containerization : Place contaminated gloves, wipes, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal : Follow your institution's Environmental Health and Safety (EHS) guidelines for the collection and disposal of hazardous waste.[14]

Disposal of 5-(m-Tolyl)oxazole-4-carboxylic acid Waste
  • Waste Streams : Segregate waste containing 5-(m-Tolyl)oxazole-4-carboxylic acid from other chemical waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[14]

  • Final Disposal : Do not dispose of this chemical down the drain or in general trash.[8] Disposal must be handled by a licensed professional waste disposal service, typically via incineration at an approved facility.[5][13]

References

  • Castrol. (2019). Safety Data Sheet Hysol 6510. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C5311E6A1DAA9E75802586580054F706/ File/270151.pdf)
  • Carl ROTH. (n.d.). Safety Data Sheet: m-Toluic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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